molecular formula C13H18N6O2S B2752681 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1788533-07-2

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Katalognummer: B2752681
CAS-Nummer: 1788533-07-2
Molekulargewicht: 322.39
InChI-Schlüssel: YDVGEWNFOOIVPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide: is a complex organic compound featuring multiple heterocyclic structures, including imidazole, pyrazole, and sulfonamide groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The imidazole and pyrazole rings can be reduced to form their respective amines.

  • Substitution: : The ethylamine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfonic acids.

  • Reduction: : Imidazole and pyrazole amines.

  • Substitution: : Various substituted ethylamines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

  • Molecular Formula : C14H18N4O3S
  • Molecular Weight : 334.4 g/mol
  • IUPAC Name : N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound and its derivatives. The pyrazole and sulfonamide moieties are known for their ability to inhibit tumor growth through various mechanisms.

In Vitro Antiproliferative Activity

A study demonstrated the synthesis of several pyrazole derivatives, including this compound. These compounds were evaluated for their antiproliferative activity against various cancer cell lines using the CellTiter-Glo Luminescent cell viability assay. The results indicated promising activity with IC50 values as follows:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria.

Inhibition Studies

Research has shown that this compound effectively inhibits the growth of various bacterial strains. The following table summarizes the antimicrobial activity measured by inhibition zones:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized derivatives based on the pyrazole structure and evaluated their anticancer efficacy in vitro. The results demonstrated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, indicating potential for further development as therapeutic agents against these cancers.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of several imidazole derivatives, including this compound. Standard disk diffusion methods were utilized to measure inhibition zones against common pathogens. Results confirmed promising activity against both Gram-positive and Gram-negative bacteria.

Vergleich Mit ähnlichen Verbindungen

This compound can be compared to other imidazole and pyrazole derivatives, which are known for their diverse biological activities. Similar compounds include:

  • Imidazole derivatives: : Used in pharmaceuticals for their antifungal and antibacterial properties.

  • Pyrazole derivatives: : Known for their anti-inflammatory and analgesic effects.

  • Sulfonamide derivatives: : Commonly used as antibiotics.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and applications.

Biologische Aktivität

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features an imidazo[1,2-b]pyrazole moiety linked to a trimethylpyrazole sulfonamide group. The synthesis typically involves multi-step organic reactions, which include:

  • Formation of the imidazo[1,2-b]pyrazole core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the ethyl linker : The core is then reacted with an ethylating agent.
  • Sulfonamide formation : The final step involves coupling the ethylated pyrazole with sulfonyl chlorides under basic conditions.

The overall synthetic route can be summarized as follows:

Imidazo 1 2 b pyrazole+Ethylating agentN 2 1H imidazo 1 2 b pyrazol 1 yl ethyl +Sulfonamide\text{Imidazo 1 2 b pyrazole}+\text{Ethylating agent}\rightarrow \text{N 2 1H imidazo 1 2 b pyrazol 1 yl ethyl }+\text{Sulfonamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

  • Inhibition of Cell Proliferation : The compound has shown IC50 values in the low micromolar range against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
Cell LineIC50 (µM)
MCF73.79
A54926
HepG217.82

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The imidazo[1,2-b]pyrazole core can interact with specific enzymes or receptors, modulating their activity which may lead to apoptosis in cancer cells.
  • Signal Transduction Alteration : By binding to various molecular targets, it can alter signal transduction pathways critical for cell survival and proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole sulfonamides:

  • Study on Trypanosoma brucei N-myristoyltransferase : This study found that modifications to pyrazole sulfonamides significantly improved their efficacy against Trypanosoma brucei, a parasite responsible for human African trypanosomiasis. The lead compound exhibited enhanced blood-brain barrier permeability and superior efficacy in vivo .
  • Antitumor Activity Screening : In a comprehensive screening of pyrazole derivatives against multiple cancer cell lines, compounds similar to this compound demonstrated potent antitumor activity with specific focus on apoptosis induction and inhibition of proliferation pathways .

Eigenschaften

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-10-13(11(2)17(3)16-10)22(20,21)15-6-7-18-8-9-19-12(18)4-5-14-19/h4-5,8-9,15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVGEWNFOOIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.